6,7-Difluoroisoquinoline
Overview
Description
6,7-Difluoroisoquinoline is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of fluorine atoms at the 6 and 7 positions of the isoquinoline ring imparts unique chemical and physical properties to this compound. Fluorinated isoquinolines, including this compound, are of significant interest in pharmaceuticals and materials science due to their biological activities and light-emitting properties .
Mechanism of Action
Target of Action
The primary targets of 6,7-Difluoroisoquinoline are currently unknown
Mode of Action
It is known that fluorinated isoquinolines, such as this compound, have unique characteristics such as biological activities and light-emitting properties .
Biochemical Pathways
Fluorinated isoquinolines have been shown to exhibit various bioactivities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
It is known that environmental factors can significantly influence the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
6,7-Difluoroisoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atoms in its structure enhance its binding affinity and specificity towards certain biomolecules. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the inhibition or activation of their catalytic activities, thereby influencing metabolic pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can result in altered phosphorylation states of proteins, thereby affecting downstream signaling events. Additionally, this compound has been reported to influence the expression of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The fluorine atoms in its structure enhance its binding affinity towards target proteins, leading to the formation of stable complexes. These interactions can result in the inhibition or activation of enzyme activities, depending on the nature of the target protein. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies have shown that this compound can induce changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These effects are dose-dependent and can be attributed to the accumulation of the compound in specific tissues, leading to cellular damage and dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo phase I and phase II metabolic reactions, resulting in the formation of metabolites that may have different biochemical properties. The interaction with cytochrome P450 enzymes can influence the metabolic flux and levels of metabolites, thereby affecting overall cellular metabolism. Additionally, this compound can modulate the activity of enzymes involved in the synthesis and degradation of endogenous compounds, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with organic anion transporters and efflux pumps, which facilitate its uptake and efflux from cells. The distribution of this compound within tissues is influenced by its binding affinity towards specific proteins, leading to its accumulation in certain cellular compartments. This localization can affect its biochemical activity and interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects. The presence of specific targeting signals in its structure directs its transport to these compartments, where it can interact with target proteins and influence cellular processes. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can further regulate its subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoroisoquinoline can be achieved through various methods. One common approach involves the direct fluorination of isoquinoline derivatives. This can be done using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination reactions using robust and scalable processes. These methods often employ continuous flow reactors to ensure precise control over reaction conditions and to enhance safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be displaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation and Reduction: The isoquinoline ring can be oxidized or reduced using standard reagents like potassium permanganate or sodium borohydride.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in liquid ammonia at low temperatures.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Cross-Coupling: Palladium catalysts with appropriate ligands and bases.
Major Products:
Nucleophilic Substitution: Formation of substituted isoquinolines with various functional groups.
Oxidation and Reduction: Formation of oxidized or reduced isoquinoline derivatives.
Cross-Coupling: Formation of biaryl or other complex structures.
Scientific Research Applications
6,7-Difluoroisoquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
5,7-Difluoroquinoline: Similar in structure but with fluorine atoms at different positions.
6,8-Difluoroisoquinoline: Another fluorinated isoquinoline with fluorine atoms at the 6 and 8 positions.
7-Fluoroisoquinoline: A mono-fluorinated derivative with a single fluorine atom at the 7 position.
Uniqueness: 6,7-Difluoroisoquinoline is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated isoquinolines . This unique positioning can lead to different electronic effects and steric interactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
6,7-difluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGNVOVLUDJCIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729164 | |
Record name | 6,7-Difluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202006-80-1 | |
Record name | 6,7-Difluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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